molecular formula C11H13NO B13319926 2-(2-Methylphenyl)pyrrolidin-3-one

2-(2-Methylphenyl)pyrrolidin-3-one

Cat. No.: B13319926
M. Wt: 175.23 g/mol
InChI Key: RYUBFSPPUWTGGJ-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)pyrrolidin-3-one is a chemical compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides This compound is characterized by the presence of a pyrrolidinone ring substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylphenyl)pyrrolidin-3-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with a suitable amine under specific conditions to form the desired pyrrolidinone. The reaction typically requires a catalyst and may involve steps such as cyclization and reduction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylphenyl)pyrrolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(2-Methylphenyl)pyrrolidin-3-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)pyrrolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A closely related compound with similar structural features but lacking the 2-methylphenyl group.

    Pyrrolidin-2,5-dione: Another related compound with additional functional groups that confer different chemical properties.

Uniqueness

2-(2-Methylphenyl)pyrrolidin-3-one is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-(2-methylphenyl)pyrrolidin-3-one

InChI

InChI=1S/C11H13NO/c1-8-4-2-3-5-9(8)11-10(13)6-7-12-11/h2-5,11-12H,6-7H2,1H3

InChI Key

RYUBFSPPUWTGGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=O)CCN2

Origin of Product

United States

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